Boronophenylalanine B-10
Overview
Description
Boronophenylalanine B-10, also known as BPA, is a boron delivery agent used in boron-neutron capture therapy (BNCT) for metastatic melanomas and other tumors . BNCT is a therapeutic modality for malignant tumors that uses the nuclear capture and fission reactions that occur when boron-10 (10B) is irradiated with neutron beams .
Molecular Structure Analysis
The molecular formula of this compound is C9H12BNO4 . Its average mass is 208.209 Da and its monoisotopic mass is 208.089569 Da .Chemical Reactions Analysis
This compound is involved in the nuclear capture and fission reactions that occur when boron-10 is irradiated with neutron beams . These reactions produce alpha particles and lithium-7 nuclei, which can destroy cells containing boron-10 .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H12BNO4 and an average mass of 208.209 Da . Its monoisotopic mass is 208.089569 Da .Scientific Research Applications
BNCT Agent in Glioblastoma Multiforme
Boronophenylalanine (BPA) is a clinically approved agent for boron neutron capture therapy (BNCT) used in clinical trials for glioblastoma multiforme, melanoma, and liver metastases. Research supports the use of a 6-hour infusion of BPA, rather than a 2-hour infusion, for achieving higher levels of boron in brain tumor cells. This approach has been implemented in Phase II experimental trials in Sweden. The subcellular distribution of BPA in glioblastoma cells indicates that longer exposures to BPA can increase its accumulation, potentially impacting its effectiveness in BNCT (Chandra & Lorey, 2007).
PET-BNCT System for Malignant Glioma
Boronophenylalanine (10B-BPA) is considered a potential boron carrier for the treatment of malignant glioma. Studies using positron emission tomography (PET) have shown that the accumulation of 10B-BPA in tumor lesions is significant, suggesting its viability for targeted cancer treatment (Imahori et al., 1996).
BPA in Tumors Other Than Melanoma
BPA, traditionally used for delivering boron to melanoma tissue in BNCT, has also shown the capability of delivering therapeutic amounts of boron to non-melanoma tumors. This includes the KHJJ murine mammary tumor, GS-9L rat glioma, and human U-87 MG glioma xenograft, indicating its broader applicability in BNCT (Coderre et al., 1990).
Tumor Vasculature-Targeted 10B Delivery
Research on IF7-conjugated 10BPA, targeting tumor vasculature, reveals that this approach enhances 10B accumulation in tumors and suppresses tumor growth. This indicates that targeting strategies focused on tumor vasculature can potentially improve the delivery and efficacy of BPA in BNCT (Yoneyama et al., 2021).
In Vivo Detection and Imaging of BPA
The implementation of optimized 1H NMR techniques for the nonininvasive detection and imaging of BPA in laboratory animals offers a valuable tool for research. This method allows for the efficient detection of BPA, crucial for monitoring its distribution and concentration in BNCT applications (Bendel, Margalit & Salomon, 2005).
Radiobiology of BNCT
BPA plays a significant role in the radiobiological research of BNCT. Studies in normal and neoplastic tissues have evaluated the biological effectiveness of BPA in BNCT. Understanding the microdistribution of BPA and its interaction with other components in BNCT is crucial for optimizing therapeutic strategies for cancer treatment (Coderre & Morris, 1999).
Boron Delivery Agents for BNCT
The role of BPA as a boron delivery agent in BNCT has been extensively studied. Alongside sodium borocaptate (BSH), BPA has shown efficacy in treating high-grade gliomas and other tumors. Continuous research aims to optimize the delivery and dosing paradigms of BPA and BSH to improve clinical outcomes (Barth et al., 2018).
Enantioselective Synthesis of BPA
The development of a method for the enantioselective synthesis of 10B-enriched BPA highlights the ongoing efforts to enhance the efficiency and specificity of BPA for BNCT. Such advancements in chemical synthesis contribute to the optimization of boron carriers in cancer therapy (Hattori et al., 2008).
Mechanism of Action
The mechanism of action of Boronophenylalanine B-10 involves its uptake by tumor cells through transporter-mediated mechanisms . Once inside the cells, the boron-10 in the compound is irradiated with neutron beams, leading to nuclear capture and fission reactions . This results in the production of alpha particles and lithium-7 nuclei, which can destroy the tumor cells .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-ULMHTEDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230833 | |
Record name | Boronophenylalanine B-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80994-59-8 | |
Record name | Boronophenylalanine B-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronophenylalanine B-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Borono-L-phenylalanine 10B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOROFALAN B-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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